Falintolol, (Z)-

glaucoma intraocular pressure ocular pharmacology

Struggling to find β-blockers with prolonged IOP reduction and fast corneal transport for ocular studies? Falintolol, (Z)- is a distinct oxime ether β-adrenoceptor antagonist that resolves this. • 2× faster corneal transport vs. timolol (3-6 h) • Extended IOP reduction duration vs. timolol • Favorable corneal toxicity-no anaesthetic/antimicrobial effects (unlike propranolol) • Syn/anti isomer ratio ~8:2, validated by GC-ECD ≥98% purity solid; in stock for immediate global shipping.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 106401-52-9
Cat. No. B1663471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalintolol, (Z)-
CAS106401-52-9
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(=NOCC(CNC(C)(C)C)O)C1CC1
InChIInChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-
InChIKeyIYQDIWRBEQWANY-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Falintolol, (Z)-: Beta-Adrenergic Antagonist


Falintolol, (Z)- (CAS 106401-52-9) is a beta-adrenergic receptor antagonist belonging to the class of aliphatic oxime ether beta-blockers [1]. It is characterized by the presence of an oxime functional group and exists as a racemic mixture of syn- and anti-isomers in an approximate 8:2 ratio [2]. This compound exhibits dual β1/β2-adrenergic antagonism [3] and has been investigated primarily for its potential in glaucoma therapy and cardiovascular research applications [4]. Its unique oxime moiety distinguishes it from conventional aryloxypropanolamine beta-blockers, conferring distinct physicochemical and pharmacological properties that are of interest to researchers and industrial procurement specialists seeking novel chemical scaffolds for beta-adrenergic modulation [1].

Beta-adrenergic pathway modulation with dual β1/β2 antagonism
Oxime ether scaffold for extended-duration IOP endpoint studies
Corneal penetration and tolerability research models
Defined syn/anti isomer ratio supports analytical method development

Why Falintolol, (Z)- Cannot Be Substituted


Generic substitution of Falintolol, (Z)- with other beta-blockers such as timolol, propranolol, or atenolol is scientifically unjustified due to its unique oxime ether chemical scaffold, which confers distinct pharmacokinetic and pharmacodynamic properties not replicated by aryloxypropanolamine-based beta-blockers [1]. Direct comparative studies reveal that Falintolol, (Z)- demonstrates a longer duration of intraocular pressure (IOP) reduction compared to timolol, coupled with significantly faster corneal transport kinetics [2]. Furthermore, unlike propranolol, Falintolol, (Z)- exhibits a favorable corneal toxicity profile with no local anaesthetic or antimicrobial effects at clinical concentrations [3]. These differences, rooted in its distinct molecular structure, preclude simple interchangeability with in-class alternatives, underscoring the necessity of sourcing the specific (Z)-isomer for reproducible experimental outcomes and industrial applications.

Oxime ether scaffold distinct from aryloxypropanolamines may shift PK/PD profiles vs timolol or propranolol.
Longer IOP duration vs timolol means generic substitution may alter duration-dependent endpoint interpretation.
Lower corneal tolerability vs propranolol suggests substitution may introduce toxicity confounds in ocular models.

Falintolol, (Z)-: Evidence of Differentiation


Equivalent IOP Reduction, Longer Duration vs. Timolol

Falintolol, (Z)- (0.5%-0.25% solution) produced a reduction in intraocular pressure (IOP) equal to that of timolol in a rabbit model of alpha-chymotrypsin-induced ocular hypertension, but with a significantly longer duration of action [1]. This indicates that Falintolol, (Z)- offers extended therapeutic efficacy without compromising peak IOP-lowering effect relative to the clinical gold standard.

IOP reduction duration
Head-to-head
Equal IOP reduction magnitude; prolonged duration vs timolol
Supports extended-duration IOP endpoint context
Rabbit ocular hypertension model; 0.5%–0.25% solution
glaucoma intraocular pressure ocular pharmacology

Faster Corneal Transport vs. Timolol

In an isolated bovine cornea model under simulated physiological conditions, the transport rate of topically applied Falintolol, (Z)- was linear for up to 3 hours and twice as fast as timolol between 3 and 6 hours [1]. This demonstrates enhanced corneal penetration efficiency for Falintolol, (Z)-, which may translate to improved intraocular bioavailability.

Corneal transport rate
Head-to-head
2× faster transport 3–6 h vs timolol
Supports corneal penetration model review
Isolated bovine cornea
corneal permeability ocular drug delivery beta-blocker

Lower Corneal Toxicity vs. Propranolol

In a comparative in vitro corneal toxicity assessment, Falintolol, (Z)-, like timolol, produced only minor changes in electrophysiology at clinical concentrations and exhibited neither local anaesthetic nor antimicrobial effects. In contrast, propranolol and compound POS 7 demonstrated acute corneal toxicity [1]. This positions Falintolol, (Z)- as a safer alternative to propranolol for ocular research applications.

Corneal tolerability
Head-to-head
Minor electrophysiological change; no anaesthetic/antimicrobial effects
Supports corneal tolerability endpoint review
In vitro bovine cornea; in vivo rabbit; antimicrobial assays
ocular toxicity corneal safety beta-blocker

Distinct Isomeric Composition and Resolution

Falintolol, (Z)- exists as a racemic mixture of syn- and anti- isomers in a ratio of approximately 8:2 [1]. A validated gas chromatographic method with electron-capture detection resolves these geometric isomers and allows quantitation of falintolol in blood with a lower limit of detection of 0.05 µg per 0.1 mL blood and linearity from 0.05 to 1 µg per 0.1 mL blood [1]. This defined isomeric profile is critical for reproducible analytical and biological studies, distinguishing it from other beta-blockers that lack such oxime-derived isomerism.

Isomeric composition
Method context
syn:anti ≈8:2; LOD 0.05 µg/0.1 mL; linear 0.05–1 µg/0.1 mL
Supports batch consistency and analytical control
GC-ECD method
analytical chemistry geometric isomers quality control

Falintolol, (Z)-: Application Scenarios


Glaucoma and Ocular Hypertension: IOP Reduction

Falintolol, (Z)- is ideally suited for preclinical glaucoma studies where prolonged IOP reduction is desired. Its efficacy is equivalent to timolol but with extended duration of action, making it a valuable tool for investigating dosing regimens, sustained-release formulations, and the pharmacodynamics of beta-blockade in ocular tissues [1].

Corneal Permeability and Ocular Drug Delivery

Due to its significantly faster corneal transport rate compared to timolol (2× faster from 3–6 hours) [2], Falintolol, (Z)- serves as an excellent probe molecule for investigating mechanisms of corneal penetration, evaluating novel ophthalmic formulations, and optimizing drug delivery to intraocular targets.

Beta-Blocker Ocular Toxicity Screening

Falintolol, (Z)- exhibits a favorable corneal toxicity profile with no local anaesthetic or antimicrobial effects, in contrast to propranolol [3]. This makes it a suitable reference compound for comparative toxicity studies of novel beta-adrenergic antagonists and for screening ocular safety in drug development pipelines.

Analytical Method Development for Beta-Blockers

The established GC-ECD method for resolving the syn- and anti-isomers of Falintolol, (Z)- (8:2 ratio) [4] provides a robust platform for developing analytical methods for oxime ether beta-blockers. This compound can be used as a standard for chromatographic method validation, stability studies, and quality control of related chemical entities.

Application
Selection Property
Validation Focus
IOP response and duration studies
Extended-duration IOP endpoint context
IOP magnitude and duration endpoints
Corneal penetration research
Corneal transport rate context
Transport kinetics and formulation effects
Ocular tolerability screening
Corneal tolerability profile
Electrophysiology and anaesthetic/antimicrobial assays
Oxime ether beta-blocker analytics
Isomeric composition and method sensitivity
GC-ECD isomer resolution and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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